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Compound of Interest

Compound Name: JNJ-40068782

Cat. No.: B15617997 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The metabotropic glutamate receptor 2 (mGlu2) has emerged as a promising therapeutic target

for a range of central nervous system (CNS) disorders, including schizophrenia and anxiety. To

effectively probe the therapeutic potential of modulating this receptor, researchers require

highly selective and potent tool compounds. JNJ-40068782 is a positive allosteric modulator

(PAM) of the mGlu2 receptor that offers researchers a valuable tool to investigate the

physiological roles of this receptor and validate therapeutic hypotheses. This guide provides a

comprehensive comparison of JNJ-40068782 with other commonly used mGlu2 PAMs,

supported by experimental data and detailed protocols.

Comparative Pharmacological Profile of mGlu2
PAMs
The efficacy and utility of a tool compound are defined by its potency, selectivity, and in vivo

activity. The following tables summarize the key pharmacological parameters of JNJ-40068782
in comparison to other notable mGlu2 PAMs.

Table 1: In Vitro Potency and Affinity of mGlu2 PAMs
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Compound Assay
Species/Cel
l Line

Parameter Value Reference

JNJ-

40068782

[³⁵S]GTPγS

Binding (in

presence of

EC₂₀

glutamate)

Human

recombinant

mGlu2

EC₅₀ 143 nM [1]

Radioligand

Binding

([³H]JNJ-

40068782)

Human

recombinant

mGlu2 in

CHO cells

K_D ~10 nM [1]

Radioligand

Displacement

([³H]JNJ-

40068782)

Human

mGlu2 in

CHO cells

IC₅₀ 68 ± 29 nM [1]

JNJ-

40411813

[³⁵S]GTPγS

Binding (in

presence of 4

µM

glutamate)

Human

mGlu2 in

CHO cells

EC₅₀ 147 ± 42 nM [1]

Ca²⁺

Mobilization

hmGlu2 Gα₁₆

cotransfected

HEK293 cells

EC₅₀ 64 ± 29 nM [1]

Radioligand

Displacement

([³H]JNJ-

40068782)

Human

mGlu2 in

CHO cells

IC₅₀ 68 ± 29 nM [1]

JNJ-

42153605

[³⁵S]GTPγS

Binding

Human

mGlu2 in

CHO cells

EC₅₀ 17 nM [2]

JNJ-

46281222

Radioligand

Binding

Human

mGlu2

K_D 1.7 nM [3]
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([³H]JNJ-

46281222)

[³⁵S]GTPγS

Binding (in

presence of

EC₂₀

glutamate)

Human

mGlu2
pEC₅₀ 7.71 [3]

Table 2: In Vivo Efficacy of mGlu2 PAMs
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Compound
Animal
Model

Assay Parameter Dose/Value Reference

JNJ-

40068782
Mouse

Phencyclidine

-induced

hyperlocomot

ion

ED₅₀
5.7 mg/kg

(s.c.)
[1]

Rat

Sleep-wake

organization

(decreased

REM sleep)

Lowest Active

Dose
3 mg/kg (p.o.) [1]

JNJ-

40411813
Rat

ex vivo

mGlu2

receptor

occupancy

ED₅₀
16 mg/kg

(p.o.)
[1][4]

Rat

Sleep-wake

organization

(REM sleep

suppression)

Lowest Active

Dose
3 mg/kg (p.o.) [4]

JNJ-

42153605
Mouse

Phencyclidine

-induced

hyperlocomot

ion

ED₅₀
5.4 mg/kg

(s.c.)
[2][5]

Rat

Sleep-wake

EEG (REM

sleep

inhibition)

Effective

Dose
3 mg/kg (p.o.) [2][5]

Key Experimental Protocols
To ensure the reproducibility and accurate interpretation of data, detailed experimental

protocols are essential. Below are methodologies for key in vitro and in vivo assays used to

characterize mGlu2 PAMs.
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[³⁵S]GTPγS Binding Assay
This assay measures the functional activation of G-protein coupled receptors. The binding of

the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits is quantified as a measure of

receptor activation.[6][7]

Protocol:

Membrane Preparation: Membranes are prepared from CHO cells stably expressing the

human mGlu2 receptor.

Incubation Mixture: The assay buffer contains 20 mM HEPES, 100 mM NaCl, and 10 mM

MgCl₂.

Reaction: Membranes are incubated with the test compound (e.g., JNJ-40068782), an EC₂₀

concentration of glutamate, 10 µM GDP, and 0.1 nM [³⁵S]GTPγS.

Incubation: The reaction is carried out at 30°C for 15-30 minutes.

Termination and Measurement: The reaction is terminated by rapid filtration. The amount of

bound [³⁵S]GTPγS is determined by liquid scintillation counting.

Data Analysis: Data are analyzed using non-linear regression to determine EC₅₀ and Emax

values.

Radioligand Displacement Assay
This assay is used to determine the binding affinity of a test compound by measuring its ability

to displace a known radiolabeled ligand from the receptor.

Protocol:

Radioligand: [³H]JNJ-40068782 is used as the radioligand for the mGlu2 allosteric site.

Membrane Preparation: Membranes from hmGlu2-CHO cells or rat cortex are used.

Incubation: Membranes are incubated with a fixed concentration of [³H]JNJ-40068782 and

increasing concentrations of the unlabeled test compound.
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Equilibrium: The incubation is carried out for a sufficient time to reach equilibrium.

Separation: Bound and free radioligand are separated by rapid filtration.

Quantification: The amount of bound radioactivity is measured using liquid scintillation

counting.

Data Analysis: IC₅₀ values are determined by non-linear regression analysis.

Phencyclidine (PCP)-Induced Hyperlocomotion in Mice
This in vivo model is widely used to screen for compounds with potential antipsychotic activity.

PCP, an NMDA receptor antagonist, induces hyperlocomotion in rodents, which can be

attenuated by antipsychotic drugs.[8][9]

Protocol:

Animals: Male C57BL/6 mice are commonly used.

Habituation: Mice are habituated to the locomotor activity chambers before the experiment.

Drug Administration: The test compound (e.g., JNJ-40068782) is administered via the

desired route (e.g., subcutaneous, s.c.).

PCP Administration: After a pre-treatment period, mice are administered with PCP (typically

3-5 mg/kg, s.c.).

Locomotor Activity Measurement: Locomotor activity is recorded for a set period (e.g., 60-

120 minutes) immediately after PCP administration.

Data Analysis: The total distance traveled or the number of beam breaks is quantified and

compared between treatment groups to determine the ED₅₀ of the test compound.

Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can significantly aid in

understanding the role of JNJ-40068782 as a tool compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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